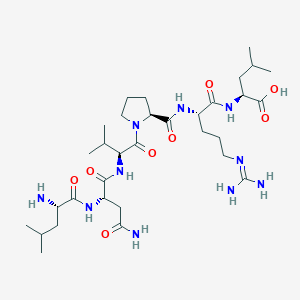
4,4'-(Ethane-1,2-diyl)bis(1-benzylpiperidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethane-1,2-diyl)bis(1-benzylpiperidine) is a chemical compound characterized by the presence of two benzylpiperidine groups connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,2-diyl)bis(1-benzylpiperidine) typically involves the reaction of 1-benzylpiperidine with ethane-1,2-diyl dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the piperidine rings attack the carbon atoms of the ethane-1,2-diyl dichloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethane-1,2-diyl)bis(1-benzylpiperidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted benzylpiperidine derivatives.
Scientific Research Applications
4,4’-(Ethane-1,2-diyl)bis(1-benzylpiperidine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-(Ethane-1,2-diyl)bis(1-benzylpiperidine) involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The ethane-1,2-diyl linker provides flexibility, allowing the benzylpiperidine groups to interact with different sites on the target molecule. This interaction can lead to various biological effects, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar in structure but contains bromine atoms, which can alter its reactivity and applications.
1,2-Bis(diphenylphosphino)ethane: Contains phosphine groups instead of piperidine, leading to different chemical properties and uses.
1,2-Bis(4-pyridyl)ethane: Contains pyridine rings, which can affect its binding properties and applications.
Uniqueness
4,4’-(Ethane-1,2-diyl)bis(1-benzylpiperidine) is unique due to its specific combination of benzylpiperidine groups and ethane-1,2-diyl linker. This structure provides a balance of flexibility and rigidity, making it suitable for various applications in research and industry.
Properties
CAS No. |
141475-06-1 |
|---|---|
Molecular Formula |
C26H36N2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1-benzyl-4-[2-(1-benzylpiperidin-4-yl)ethyl]piperidine |
InChI |
InChI=1S/C26H36N2/c1-3-7-25(8-4-1)21-27-17-13-23(14-18-27)11-12-24-15-19-28(20-16-24)22-26-9-5-2-6-10-26/h1-10,23-24H,11-22H2 |
InChI Key |
IEVBAVABEKBPGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)

![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)








